molecular formula C10H9BrN2O B4104484 2-(5-bromo-1H-indol-1-yl)acetamide

2-(5-bromo-1H-indol-1-yl)acetamide

Cat. No.: B4104484
M. Wt: 253.09 g/mol
InChI Key: YVDKQXJXRSDRNM-UHFFFAOYSA-N
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Description

2-(5-bromo-1H-indol-1-yl)acetamide is a brominated indole derivative that serves as a versatile chemical scaffold in medicinal chemistry and drug discovery research. Bromoindole compounds are frequently investigated for their potential biological activities, particularly in oncology. Structurally related indole acetamides have been identified as core structures in the development of potent antitubulin agents, which are significant for their ability to inhibit tubulin polymerization and disrupt cancer cell division . The presence of the bromine atom at the 5-position of the indole ring is a common structural feature used to enhance lipophilicity and influence binding interactions with biological targets . Furthermore, the acetamide side chain provides a handle for further chemical modification, making this compound a valuable intermediate for generating diverse libraries of compounds for biological screening, such as in the discovery of new covalent inhibitors for challenging targets like KRASG12C in cancer . Researchers value this compound for its potential applications in synthesizing more complex molecules aimed at studying carcinogenesis and developing new therapeutic strategies. This product is provided as a solid and is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(5-bromoindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c11-8-1-2-9-7(5-8)3-4-13(9)6-10(12)14/h1-5H,6H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDKQXJXRSDRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)N)C=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indol-1-yl)acetamide typically involves the bromination of indole followed by acetamidation. One common method starts with the bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The brominated indole is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide group .

Industrial Production Methods

In an industrial setting, the production of 2-(5-bromo-1H-indol-1-yl)acetamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The bromine atom and acetamide group can enhance the compound’s binding affinity and specificity. The exact molecular pathways depend on the specific biological context and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares 2-(5-bromo-1H-indol-1-yl)acetamide with structurally related compounds, emphasizing substituent effects:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties Reference
2-(5-Bromo-1H-indol-1-yl)-N-(2-phenylethyl)acetamide C${19}$H${18}$BrN$_3$O Phenylethyl group on acetamide nitrogen 400.27 Increased lipophilicity; potential for hydrophobic binding
N-(N-(4-Acetamido-3,5-dichlorobenzyl)carbamimidoyl)-2-(5-bromo-1H-indol-1-yl)acetamide C${21}$H${20}$BrCl$2$N$5$O$_2$ Dichlorobenzyl and carbamimidoyl groups 533.22 Enhanced receptor affinity via halogen bonding
2-(5-Bromo-1H-indol-3-yl)-N-hydroxyacetamide C${10}$H${9}$BrN$2$O$2$ Hydroxamic acid group on acetamide nitrogen 269.09 Chelating ability; metalloenzyme inhibition potential
2-(3-Benzyl-5-bromo-1H-indol-1-yl)-N-hydroxyacetamide C${17}$H${15}$BrN$2$O$2$ Benzyl at indole 3-position; hydroxamic acid 367.22 Improved lipophilicity and membrane permeability
Melatonin (N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide) C${13}$H${16}$N$2$O$2$ Methoxy group at indole 5-position; ethyl linker 232.28 Natural hormone; binds melatonin receptors

Key Research Findings

  • Structure-Activity Relationships (SAR) : The 5-bromo substitution is critical for enhancing binding affinity in kinase inhibitors, as seen in analogs like Compound 22 ().
  • Biological Targets : Hydroxamic acid derivatives () show promise in targeting zinc-dependent enzymes, while phenylethyl-substituted analogs () may interact with G-protein-coupled receptors (GPCRs).
  • Pharmacokinetics : Lipophilic substituents (e.g., benzyl, phenylethyl) improve membrane permeability but may reduce aqueous solubility, necessitating formulation optimization .

Q & A

Basic: What synthetic routes are commonly employed for 2-(5-bromo-1H-indol-1-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves bromination of indole precursors followed by acetamidation. Key steps include:

  • Bromination : Reaction of 1H-indole with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C to introduce bromine at the 5-position .
  • Acetamidation : Alkylation of the indole nitrogen using chloroacetamide under basic conditions (e.g., NaH in THF) to form the acetamide moiety .
    Optimization : Yield and purity depend on temperature control (<10°C during bromination), solvent choice (polar aprotic solvents for better solubility), and stoichiometric ratios (1.2:1 NBS:indole). Side reactions (e.g., over-bromination) are minimized by gradual reagent addition .

Advanced: How can computational chemistry validate structural data and predict reactivity for this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize molecular geometry and compare bond lengths/angles with experimental crystallographic data (e.g., C–N bond: 1.376 Å calculated vs. 1.380 Å observed). Frontier molecular orbital analysis (HOMO-LUMO gaps) predicts electrophilic reactivity at the indole C3 position and the acetamide carbonyl group .

Basic: Which spectroscopic techniques are critical for confirming structure and purity?

  • NMR : 1^1H NMR shows characteristic peaks: indole H4 (δ 7.2–7.4 ppm), acetamide NH (δ 8.1 ppm, broad), and CH2_2CO (δ 4.3 ppm) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (theoretical [M+H]+^+: 281.0; observed: 281.1) .
  • IR : Stretching vibrations for amide C=O (~1650 cm1^{-1}) and N–H (~3300 cm1^{-1}) .

Advanced: How can discrepancies between crystallographic data and computational models be resolved?

Discrepancies in bond angles (e.g., C9–N1–C19 angle: 124.87° experimental vs. 125.2° calculated) may arise from crystal packing effects. Refinement using SHELXL software (with Hirshfeld atom refinement) improves accuracy by accounting for thermal motion and electron density distribution .

Basic: Which functional groups dominate the compound’s reactivity?

  • Indole C3 position : Electrophilic substitution due to aromatic π-electron density.
  • Acetamide carbonyl : Nucleophilic attack (e.g., hydrolysis under acidic/basic conditions).
  • Bromine : Participates in Suzuki couplings or nucleophilic substitutions .

Advanced: What strategies improve regioselectivity in halogenation reactions for indole derivatives?

  • Directing groups : Electron-withdrawing substituents (e.g., acetamide) direct bromination to the 5-position via resonance stabilization .
  • Solvent effects : DMF enhances polar transition states, favoring para-bromination over meta .

Advanced: How can structure-activity relationship (SAR) studies guide bioactivity optimization?

  • Thiadiazole analogs : Replacing the acetamide with a thiadiazole ring (e.g., N-(5-benzyl-1,3,4-thiadiazol-2-yl) derivatives) increases anticancer activity (IC50_{50} < 10 μM) by enhancing DNA intercalation .
  • Halogen positioning : Bromine at C5 (vs. C4) improves binding to kinase targets (e.g., EGFR) due to steric complementarity .

Basic: What stability considerations are critical during storage and handling?

  • Light sensitivity : Degrades under UV exposure; store in amber vials at –20°C.
  • Hydrolysis : Susceptible to aqueous/base conditions; use anhydrous solvents for reactions .

Advanced: What chiral resolution methods apply to stereoisomers of related indole-acetamide derivatives?

  • Chiral chromatography : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) to resolve enantiomers .
  • Kinetic resolution : Lipase-catalyzed acetylation selectively modifies one enantiomer .

Advanced: How can retrosynthetic analysis guide the design of bioactive analogs?

  • Core disconnection : Split the molecule into indole and acetamide fragments.
  • Functional group interconversion : Replace bromine with -CF3_3 for enhanced lipophilicity or with -NH2_2 for hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-bromo-1H-indol-1-yl)acetamide
Reactant of Route 2
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2-(5-bromo-1H-indol-1-yl)acetamide

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